Cas no 74249-68-6 (Guanosine, 4'-thio-)

Guanosine, 4'-thio- 化学的及び物理的性質
名前と識別子
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- Guanosine, 4'-thio-
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-3H-purin-6-one
- 9-(4-Thio-beta-D-ribofuranosyl)guanine
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one
- 2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one
- DTXSID40434289
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-6,9-dihydro-1H-purin-6-one
- 74249-68-6
- 4'-thioguanosine
- A857172
- SCHEMBL1052346
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- インチ: InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
- InChIKey: YMZKESWXOOXHIW-UUOKFMHZSA-N
- SMILES: C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N
計算された属性
- Exact Mass: 299.068825g/mol
- Surface Charge: 0
- XLogP3: -1.1
- 水素結合ドナー数: 5
- Hydrogen Bond Acceptor Count: 7
- 回転可能化学結合数: 2
- Exact Mass: 299.068825g/mol
- 単一同位体質量: 299.068825g/mol
- Topological Polar Surface Area: 171Ų
- Heavy Atom Count: 20
- 複雑さ: 449
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 2.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: 極微溶性(0.13 g/l)(25ºC)、
Guanosine, 4'-thio- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169006356-250mg |
2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |
74249-68-6 | 95% | 250mg |
$1872.50 | 2023-09-01 | |
Alichem | A169006356-1g |
2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |
74249-68-6 | 95% | 1g |
$4336.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741817-250mg |
2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |
74249-68-6 | 98% | 250mg |
¥15451.00 | 2024-07-28 | |
Ambeed | A843123-250mg |
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one |
74249-68-6 | 95+% | 250mg |
$1732.0 | 2024-04-17 |
Guanosine, 4'-thio- 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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5. Back matter
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Guanosine, 4'-thio-に関する追加情報
Exploring the Unique Properties and Applications of Guanosine, 4'-thio- (CAS No. 74249-68-6)
Guanosine, 4'-thio- (CAS No. 74249-68-6) is a modified nucleoside that has garnered significant attention in the fields of biochemistry, pharmaceuticals, and molecular biology. This compound, a sulfur-containing analog of guanosine, exhibits unique properties due to the replacement of the oxygen atom in the ribose sugar with a sulfur atom at the 4' position. Researchers are particularly interested in 4'-thio-guanosine for its potential applications in antiviral therapies, cancer research, and as a tool for studying RNA structure and function.
The structural modification in Guanosine, 4'-thio- imparts enhanced stability against enzymatic degradation compared to its natural counterpart. This characteristic makes it valuable for developing nucleoside-based therapeutics, especially in the context of RNA-targeted drugs. Recent studies have explored its role in inhibiting viral replication, with promising results against certain RNA viruses. The compound's ability to mimic natural nucleosides while resisting breakdown offers a strategic advantage in drug design.
In the realm of cancer research, 4'-thio-guanosine derivatives have shown potential as chemotherapeutic agents. Their mechanism often involves interference with DNA or RNA synthesis in rapidly dividing cells. The sulfur substitution alters the compound's electronic properties and binding affinity, which can be exploited to target specific cellular pathways. This has led to investigations into its use for personalized medicine approaches, particularly in cancers with identified genetic markers.
The biochemical research community values Guanosine, 4'-thio- for its utility in studying RNA structure and function. As a modified nucleoside probe, it helps scientists understand RNA folding, protein-RNA interactions, and the effects of sugar modifications on nucleic acid stability. These applications are crucial for advancing fields like RNA therapeutics and gene expression regulation, which are currently among the most searched topics in molecular biology.
From a synthetic chemistry perspective, the production of 4'-thio-guanosine compounds presents interesting challenges and opportunities. The sulfur incorporation requires specialized synthetic routes, often involving stereoselective thiation methods. Recent advancements in nucleoside chemistry have improved the efficiency of these syntheses, making the compound more accessible for research purposes while maintaining high purity standards required for biological applications.
The market for modified nucleosides like Guanosine, 4'-thio- has been growing steadily, driven by increasing demand from pharmaceutical companies and research institutions. This compound falls within the broader category of therapeutic nucleoside analogs, a market segment projected to expand significantly due to developments in antiviral and anticancer therapies. Current trends show particular interest in its potential applications for emerging viral infections and precision oncology.
Quality control and characterization of 4'-thio-guanosine are critical aspects for researchers and manufacturers. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the compound's identity and purity. These quality assurance measures ensure reliable results in both research and potential clinical applications, addressing one of the frequent concerns raised by scientists searching for high-quality biochemical reagents.
Storage and handling of Guanosine, 4'-thio- require standard laboratory precautions for sensitive biochemical compounds. While not classified as hazardous under normal conditions, proper storage conditions (typically -20°C in dry form) help maintain its stability over time. This information is particularly relevant for laboratory managers and researchers who frequently search for compound storage guidelines and stability data when planning experiments.
The future research directions for 4'-thio-guanosine appear promising, with several ongoing studies investigating its potential in RNA-based vaccines and gene silencing technologies. These applications align with current scientific trends and frequently searched topics in biotechnology. As the understanding of RNA modifications expands, compounds like Guanosine, 4'-thio- are likely to play increasingly important roles in both basic research and therapeutic development.
For researchers interested in obtaining Guanosine, 4'-thio- (CAS No. 74249-68-6), it's essential to source the compound from reputable suppliers who can provide comprehensive analytical data and documentation. The compound's specialized nature makes quality assurance particularly important, addressing common search queries regarding nucleoside purity standards and reliable biochemical suppliers. As research continues to uncover new applications for this modified nucleoside, its significance in scientific and medical fields is expected to grow substantially.
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